
8-Hydroxy Naltrexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy Naltrexone is a derivative of naltrexone, an opioid receptor antagonist primarily used to manage alcohol and opioid dependence. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy Naltrexone involves several steps, starting from thebaine, a naturally occurring opiate. The preparation includes the generation of oxycodone, followed by N- and O-demethylation. Traditional methods for demethylation involve the use of toxic reagents such as alkyl chloroformates or boron tribromide. a more sustainable method involves anodic oxidative intramolecular cyclization followed by hydrolysis with hydrobromic acid .
Analyse Chemischer Reaktionen
8-Hydroxy Naltrexone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves replacing one functional group with another, often using reagents like alkyl halides. Common reagents used in these reactions include hydrobromic acid, alkyl chloroformates, and boron tribromide.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy Naltrexone has several scientific research applications:
Chemistry: It is used in the study of opioid receptor antagonists and their synthesis.
Biology: The compound is studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: It is being researched for its potential use in treating alcohol and opioid dependence, similar to naltrexone.
Industry: The compound’s synthesis and reactions are of interest for developing more sustainable industrial processes
Wirkmechanismus
8-Hydroxy Naltrexone works by binding to opioid receptors, primarily the mu opioid receptors, and blocking the effects of opioids. This action prevents the euphoric and addictive effects of opioids, making it useful in treating dependence. The compound also has some action at kappa and delta receptors, though to a lesser extent .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy Naltrexone is similar to other opioid receptor antagonists such as naloxone and naltrexone. it has unique properties due to the presence of the hydroxyl group, which may affect its binding affinity and efficacy. Other similar compounds include:
Naloxone: Used primarily for opioid overdose reversal.
Naltrexone: Used for managing alcohol and opioid dependence.
Noroxymorphone: An intermediate in the synthesis of opioid antagonists .
Eigenschaften
Molekularformel |
C20H23NO5 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,5,9-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO5/c22-12-4-3-11-7-14-20(25)15(24)8-13(23)18-19(20,16(11)17(12)26-18)5-6-21(14)9-10-1-2-10/h3-4,10,14-15,18,22,24-25H,1-2,5-9H2/t14-,15?,18+,19+,20+/m1/s1 |
InChI-Schlüssel |
GEJUGVQZUBDPAB-QJAWZAPVSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC([C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)CC(C3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-ethoxy-5-[(3R,5S)-3,4,5-trimethylpiperazine-1-carbothioyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B13426808.png)
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
![N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide](/img/structure/B13426821.png)
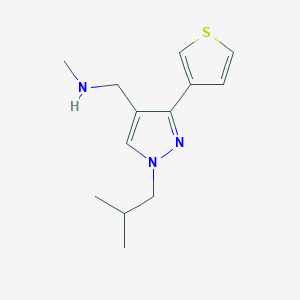
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
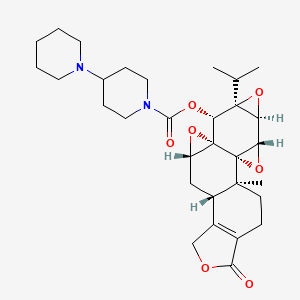
![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
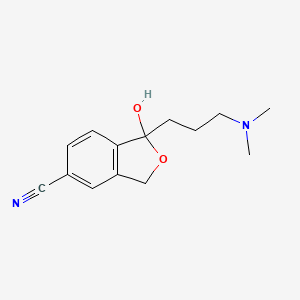

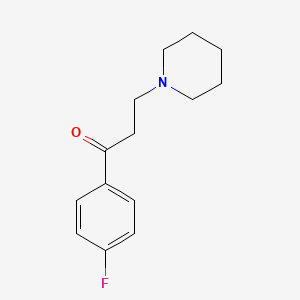
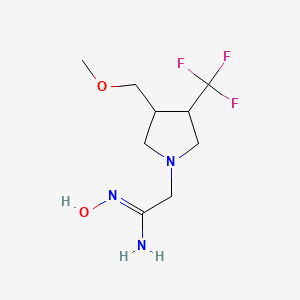
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
